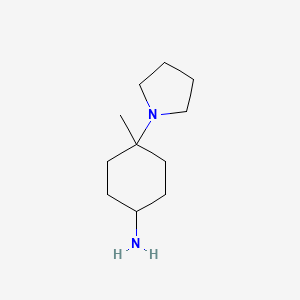

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Beschreibung

BenchChem offers high-quality 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-4-pyrrolidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-11(13-8-2-3-9-13)6-4-10(12)5-7-11/h10H,2-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPWSMZLALRPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine. The pyrrolidine motif is a significant scaffold in medicinal chemistry, and understanding the properties of its derivatives is crucial for drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural features, predicted properties, and detailed experimental protocols for the empirical determination of its key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides robust methodologies for its characterization.

Introduction and Chemical Identity

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a saturated heterocyclic compound containing a cyclohexylamine moiety substituted with a methyl group and a pyrrolidine ring at the C4 position. The presence of both a primary amine and a tertiary amine within the same structure suggests a complex acid-base chemistry and potential for multiple points of interaction in biological systems. Amines are fundamental functional groups in a vast array of organic compounds and play a critical role in biochemistry and medicinal chemistry.[3] The pyrrolidine ring, in particular, is a versatile scaffold in drug discovery, known to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2]

The structural complexity arising from the stereocenters and the non-planar nature of the rings can significantly influence its interaction with biological targets. This guide will delve into the essential physicochemical properties that are critical for its application in research and development.

Table 1: Chemical Identity of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

| Identifier | Value | Source |

| IUPAC Name | 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine | - |

| CAS Number | 2092357-20-3 | [4] |

| Molecular Formula | C₁₁H₂₂N₂ | - |

| Molecular Weight | 182.31 g/mol | - |

| Canonical SMILES | CC1(CCC(C(C1)N)N2CCCC2) | - |

Predicted Physicochemical Properties

While experimentally determined data for 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is limited in publicly available literature, computational models provide valuable estimations for key drug-like properties. The following table summarizes predicted data for the related structure, 4-(Pyrrolidin-1-yl)cyclohexan-1-amine, which can serve as a baseline for understanding the target molecule. The addition of a methyl group is expected to slightly increase lipophilicity.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value (for 4-(Pyrrolidin-1-yl)cyclohexan-1-amine) | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 29.26 Ų[5] | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 2.1957[5] | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Acceptors | 2[5] | Determines the potential for intermolecular interactions with biological targets. |

| Hydrogen Bond Donors | 1[5] | Crucial for target binding and solubility. |

| Rotatable Bonds | 1[5] | Relates to conformational flexibility, which can impact receptor binding. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for determining the key physicochemical properties of novel amine compounds like 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine.

Melting Point Determination

The melting point is a fundamental physical property used for identification and assessment of purity.[6][7] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities.[6]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered by crushing it with a spatula or in a mortar and pestle.[6][8]

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.[6] This is achieved by pressing the open end of the capillary into the powder and then tapping the sealed end on a hard surface to compact the sample.[6][8]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or DigiMelt.[6][7]

-

Rapid Determination (Optional but Recommended): Conduct a preliminary rapid heating run (5-10 °C per minute) to determine an approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Insert a new sample and heat at a slower rate of approximately 2 °C per minute.[6][7]

-

Data Recording: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears. This range is the melting point of the compound.[6]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid amines, the boiling point is a critical characteristic property. The Thiele tube method is a classic and effective technique that requires a small amount of sample.[9]

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: Add approximately 0.5 mL of the liquid amine to a small test tube (fusion tube).

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the fusion tube containing the sample.[9]

-

Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the rubber band is above the level of the heating oil in the Thiele tube.[9]

-

Heating: Immerse the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb. Gently heat the side arm of the Thiele tube with a microburner.[9]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube.[9]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

Solubility Profile

The solubility of an amine is governed by its ability to form hydrogen bonds with the solvent and its overall polarity.[10] Amines with fewer than six carbon atoms are generally soluble in water.[10] As weak bases, amines are typically soluble in acidic solutions due to the formation of more soluble ammonium salts.[11]

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Prepare test tubes containing 2 mL of the following solvents: deionized water, 5% HCl, 5% NaOH, and a representative organic solvent (e.g., ethanol, dichloromethane).

-

Sample Addition: To each test tube, add approximately 5 drops (if liquid) or a small, pea-sized amount (if solid) of the amine.[11]

-

Observation: Vigorously stir or shake each tube for 2-3 minutes.[11]

-

Record Results: Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[11]

-

pH Measurement: For the aqueous solution, determine the pH using pH paper to confirm the basic nature of the amine.[11]

Caption: Workflow for Qualitative Solubility Profiling.

pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid (the ammonium ion). It is a critical parameter in drug development, influencing a compound's absorption, distribution, and receptor interaction.[12] Potentiometric titration is a highly accurate and common method for pKa determination.[12][13][14]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration.[12]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

Data Acquisition: Add the titrant in small, precise increments, recording the pH of the solution after each addition, allowing the system to equilibrate.[12]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12] Since 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine has two basic nitrogen atoms, two equivalence points and two corresponding pKa values are expected.

Caption: A Simplified Workflow for pKa Determination.

Spectroscopic Characterization (Anticipated)

While specific spectra are not available, the following spectroscopic techniques would be essential for structural confirmation and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the stereochemical relationship of the substituents on the cyclohexane ring. The chemical shifts of protons and carbons adjacent to the nitrogen atoms would be particularly informative.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine, C-N stretching, and C-H stretching vibrations for the alkyl groups.

-

Mass Spectrometry (MS): Mass spectrometry would determine the exact molecular weight and provide fragmentation patterns useful for structural elucidation.

Conclusion

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a compound of interest due to its structural motifs, which are prevalent in medicinally active molecules. While a comprehensive, experimentally verified physicochemical profile is not yet available in the public domain, this guide provides a framework for its characterization. The predicted properties suggest it possesses characteristics amenable to drug development. The detailed experimental protocols outlined herein offer a robust starting point for any researcher aiming to elucidate the melting point, boiling point, solubility, and pKa of this and structurally similar compounds, thereby enabling its further investigation and potential application in drug discovery.

References

- McLaughlin, J.C. Experiment 27 - Amines and Amides.

- Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

- Sigma-Aldrich. 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine.

- Benchchem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

- Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Martínez, A. et al. (2014). Development of Methods for the Determination of pKa Values. PMC.

- Andrijašević, L. et al. (2012). Simple Method for the Estimation of pKa of Amines.

- University of Calgary. Melting point determination.

- University of South Carolina. Exp 1 - Melting Points.

- Northern Illinois University. Experiment 1 - Melting Points.

- Diederich, F. et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

- Al-Anber, M. et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- ChemScene. 1001347-35-8 | 4-(Pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Salah, A. Exp 3 Identification of amine.

- LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Stanford Research Systems. Melting Point Determination.

- D'Andrea, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine | 2092357-20-3 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. chemhaven.org [chemhaven.org]

- 12. benchchem.com [benchchem.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility profile of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine, a complex diamine with significant potential in pharmaceutical and chemical synthesis. Given the absence of extensive public data on this specific molecule, this document emphasizes predictive principles based on its chemical structure and provides a robust, field-proven experimental protocol for generating reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solute-solvent interactions to advance their work.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the fate of a compound in virtually every application, from reaction kinetics in a synthesis flask to bioavailability in a physiological system.[1] For a molecule like 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine, understanding its solubility in a range of organic solvents is paramount for process optimization, purification strategy (e.g., recrystallization), formulation development, and ensuring its suitability for various analytical techniques.[2] This guide will first deconstruct the molecule's structure to predict its solubility behavior and then present a definitive experimental method for its quantitative determination.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the polarity and intermolecular forces of the solute and solvent.[3][4][5][6] To predict the behavior of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine, we must analyze its constituent parts:

-

Cyclohexane Backbone: This large, non-polar aliphatic ring is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.[7]

-

Primary Amine (-NH₂): This is a polar functional group capable of both donating and accepting hydrogen bonds.[8][9] This feature will promote solubility in polar protic solvents (e.g., alcohols).

-

Tertiary Amine (pyrrolidin-1-yl): This group is polar and can accept hydrogen bonds due to the lone pair of electrons on the nitrogen atom, but it cannot donate a hydrogen bond.[8][9][10] Its contribution to solubility in protic solvents is therefore significant, but less than that of a primary or secondary amine.[8]

-

Methyl Group (-CH₃): This small, non-polar group adds to the overall hydrophobicity of the molecule.

Overall Prediction: The molecule presents a dualistic nature. It possesses a large non-polar scaffold (the substituted cyclohexane ring) and two polar, hydrogen-bonding amine groups. This structure suggests:

-

High solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with both amine groups.[11][12]

-

Moderate to good solubility in polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can accept hydrogen bonds and engage in dipole-dipole interactions.[5]

-

Lower solubility in non-polar solvents such as hexane, toluene, and diethyl ether. While the cyclohexane backbone has an affinity for these solvents, the strong intermolecular hydrogen bonding between the amine groups of the solute molecules must first be overcome, which these solvents cannot do effectively.[2][3]

The interplay between these functional groups is visually represented in the diagram below.

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To move from prediction to quantification, a rigorous experimental protocol is necessary. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[13][14][15] The protocol described here is aligned with the principles outlined in OECD Test Guideline 105 and industry best practices.[16][17][18][19]

Proposed Solvents for Profiling

A comprehensive profile should include solvents from different classes to map the compound's behavior across the polarity spectrum.

| Solvent Class | Example Solvents | Primary Interaction Type | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | High |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Moderate to High |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Dipole-Dipole | Moderate |

| Non-polar | Toluene, n-Hexane | van der Waals Forces | Low |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring data integrity and reproducibility as per Good Laboratory Practices (GLP).[20][21]

Objective: To determine the equilibrium solubility of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Workflow Diagram:

Caption: Isothermal Shake-Flask Experimental Workflow.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

To a series of glass vials (in triplicate for each solvent), add an excess amount of the solid compound. An excess is critical to ensure equilibrium with the solid phase is achieved; a good starting point is ~10-20 mg of solid per 1 mL of solvent.[13][14]

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[22][23]

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[13] A preliminary kinetic study can be run to confirm the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step is a robust method for separating the solid and liquid phases.[22]

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This removes any remaining microscopic particles.

-

-

Quantification:

-

Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred analytical technique for quantification due to its specificity and accuracy.[24][25]

-

Calibration: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations to generate a calibration curve.

-

Analysis: Accurately dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

-

Data Reporting:

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

Apply the dilution factor to determine the concentration in the original saturated solution.

-

Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Conclusion and Implications

The solubility profile of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a complex function of its dual-natured chemical structure. Theoretical analysis predicts a high affinity for polar protic solvents and a low affinity for non-polar solvents. However, for applications in drug development and process chemistry, these predictions must be substantiated by rigorous, quantitative data.

The isothermal shake-flask method detailed in this guide provides an authoritative and reproducible means to generate this critical dataset. The resulting solubility profile will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical method development, ultimately accelerating the path from discovery to application.

References

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- All You Need to Know About Amines & Amides. Science Ready.

- OECD 105 - W

- Test No.

- Good laboratory practice of equilibrium solubility measurement. PubMed.

- Test No.

- OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No.

- Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.

- Solubility testing in accordance with the OECD 105. FILAB.

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Teachy.ai.

- an introduction to amines. Chemguide.

- Solubility.

- Introduction to Good Laboratory Practices (GLP). Solubility of Things.

- Solubility of organic compounds (video). Khan Academy.

- How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange.

- Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.

- Solubility of organic compounds (video). Khan Academy.

- Physical Properties of Amines. BYJU'S.

- Good laboratory practice of equilibrium solubility measurement.

- How do amines and amides participate in hydrogen bonding?. (2025, October 20). ChemGulf.

- General Experimental Protocol for Determining Solubility. Benchchem.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Properties of amines. Lumen Learning.

- Amines. NCERT.

- Cyclohexylamine. Solubility of Things.

- Are amines soluble in organic solvents?. (2018, March 30). Quora.

- Cyclohexylamine.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Cyclohexylamine (C6H13N) properties. Mol-Instincts.

- Solubility Lab. (2021, September 12). Chemistry LibreTexts.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.

- 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)cyclohexan-1-amine. ChemScene.

- Cyclohexylamine. Wikipedia.

- Cyclohexylamine 108-91-8 wiki. ChemicalBook.

- 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one. PubChemLite.

- 4-(Pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride. ChemScene.

- Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review.

- N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide. EvitaChem.

- Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Cheméo.

- DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.

- Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org.

Sources

- 1. teachy.ai [teachy.ai]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. How do amines and amides participate in hydrogen bonding? - Blog [chemgulf.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. ncert.nic.in [ncert.nic.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com.tw]

- 19. filab.fr [filab.fr]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. researchgate.net [researchgate.net]

- 22. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. mjas.analis.com.my [mjas.analis.com.my]

Technical Guide: Basicity and pKa Profiling of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

[1]

Executive Summary

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine represents a specialized class of gem-disubstituted 1,4-diamines often utilized as pharmacophores in medicinal chemistry (e.g., JAK inhibitors, GPCR ligands).[1][2] Its physicochemical behavior is defined by two distinct basic centers: a solvent-accessible primary amine at C1 and a sterically constrained tertiary pyrrolidine nitrogen at C4.[1]

Understanding the ionization constants (pKa) of this molecule is critical for optimizing solubility, membrane permeability (logD), and salt selection during drug development.[3]

Estimated pKa Values (Aqueous, 25°C):

-

pKa₁ (Primary Amine, C1): 10.6 – 10.8 (Dominant basic center)[3]

-

pKa₂ (Tertiary Pyrrolidine, C4): 9.2 – 9.6 (Secondary protonation, depressed by steric/electrostatic effects)[3]

This guide details the structural rationale behind these values and provides self-validating experimental protocols for their empirical determination.

Structural Analysis & Basicity Logic

Molecular Architecture

The molecule features a cyclohexane scaffold with 1,4-substitution.[3]

-

Position 1: A primary amine (

).[1] -

Position 4: A gem-disubstitution consisting of a methyl group and a pyrrolidin-1-yl moiety.[1]

This gem-disubstitution at C4 locks the conformation, often forcing the bulky pyrrolidine group into an equatorial position to minimize 1,3-diaxial interactions, although the specific stereochemistry (cis/trans relative to the C1 amine) dictates the precise vector of the lone pairs.[3]

Mechanistic Prediction of pKa

To predict the basicity order, we analyze electronic and steric factors:

-

Primary Amine (C1):

-

Electronic: Inductively donated to by the cyclohexyl ring.

-

Solvation: Highly accessible to water molecules. In aqueous solution, primary amines are effectively stabilized by hydrogen bonding (

) upon protonation.[1] -

Reference: Cyclohexylamine (pKa

10.66).

-

-

Tertiary Amine (C4 - Pyrrolidine):

-

Electronic: Pyrrolidines are inherently basic (pKa

11.3 for secondary pyrrolidine). However, N-alkylation (tertiary status) typically lowers pKa due to reduced solvation stabilization of the cation. -

Steric: The gem-methyl group at C4 creates significant steric crowding. This hinders the approach of solvent molecules necessary to stabilize the ammonium cation, further suppressing the pKa.

-

Reference: N-Methylpyrrolidine (pKa

10.32).[1]

-

Conclusion: The primary amine at C1 is the thermodynamically preferred site for the first protonation event (

Visualization of Protonation Workflow

Figure 1: Predicted stepwise protonation pathway. The primary amine (C1) protonates first due to superior solvation stabilization compared to the sterically hindered tertiary amine (C4).

Experimental Protocols for pKa Determination

Given the close proximity of the two pKa values (likely within

Method A: Potentiometric Titration (Macroscopic pKa)

This method determines the stoichiometric pKa values but cannot assign them to specific atoms.

Reagents:

-

Analyte: 5-10 mg of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (free base or HCl salt).[1]

-

Titrant: 0.1 M KOH (CO₂-free) or 0.1 M HCl.[1]

-

Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

Protocol:

-

Dissolution: Dissolve the amine in 20 mL of 0.15 M KCl. Ensure complete dissolution.

-

Acidification: If starting with free base, add excess HCl to lower pH to ~2.0 (fully protonated state).

-

Titration: Titrate with 0.1 M KOH under inert gas (

or Ar) purge to prevent carbonate formation. -

Data Capture: Record pH vs. Volume of titrant. Collect at least 15 points per equivalent.

-

Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the equilibrium constants.

Method B: NMR-pH Titration (Microscopic pKa - Gold Standard)

This method tracks the chemical shift (

Rationale:

-

Protons at C1 (

) will shift significantly during the first ionization if C1 is the primary basic center. -

Protons on the pyrrolidine ring (

) will shift during the second ionization.

Protocol:

-

Sample Prep: Prepare a 5 mM solution of the analyte in

(or -

Buffer: Do not use buffers. Adjust pH using dilute

and -

Standard: Add an internal standard with non-shifting pH dependence (e.g., TSP or DSS).

-

Workflow:

-

Start at pH 12 (fully deprotonated).

-

Acquire

NMR.[4] -

Lower pH in 0.5 unit increments down to pH 2.

-

Acquire spectra at each step.

-

-

Data Plotting: Plot

(chemical shift) vs. pH for the C1-methine proton and the pyrrolidine -

Curve Fitting: Fit the data to the Henderson-Hasselbalch equation for multiple ionization sites.

Figure 2: NMR-pH Titration Workflow. This iterative process ensures precise assignment of microscopic pKa values to specific nitrogen centers.[3]

Data Summary & Reference Table

The following table summarizes the expected physicochemical properties based on structural analogy and calculated consensus models.

| Parameter | Value (Estimated) | Rationale |

| pKa₁ (Primary Amine) | 10.7 ± 0.2 | Typical for cyclohexylamines; high solvation stabilization. |

| pKa₂ (Tertiary Amine) | 9.4 ± 0.3 | Lowered by steric bulk of gem-methyl and electrostatic repulsion.[1] |

| Isoelectric Point (pI) | ~10.0 | Average of pKa₁ and pKa₂. |

| logP (Neutral) | 2.2 - 2.5 | Lipophilic cyclohexane + pyrrolidine + methyl group.[1] |

| logD (pH 7.4) | -0.5 to 0.5 | At physiological pH, species is di-cationic, drastically lowering lipophilicity.[1] |

Implications for Drug Development[3]

Solubility & Formulation

-

pH < 8: The molecule exists predominantly as a di-cation .[1] Solubility will be high in aqueous media.

-

pH > 10: The molecule becomes neutral. Solubility will drop precipitously, potentially leading to precipitation in basic formulations.[3]

-

Salt Selection: The high basicity of the primary amine suggests that stable salts can be formed with strong acids (HCl,

) and moderately strong acids (Tartaric, Fumaric). A dihydrochloride salt is the most likely solid form.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Membrane Permeability[3]

-

At physiological pH (7.4), the molecule is >99% doubly protonated.[3] Passive diffusion across the blood-brain barrier (BBB) or gut wall may be limited unless active transport is involved.[1]

-

To improve permeability, medicinal chemists might consider adding electron-withdrawing groups (e.g., fluorine) to the pyrrolidine ring to lower the pKa, increasing the fraction of neutral species at pH 7.4.[3]

References

-

PubChem. 4-Methylcyclohexylamine Compound Summary. National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: [Link]

-

Chemistry LibreTexts. Basicity of Amines. Available at: [Link][2][4][5][6][7][8]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Standard reference for structural analog comparison).

Sources

- 1. [4-(4-Pyrrolidin-1-ylpiperidine-1-carbonyl)naphthalen-1-yl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | C30H40N4O2 | CID 73334700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

This guide provides a comprehensive technical overview of the analytical methodologies for determining the molecular weight and confirming the elemental formula of the novel compound 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine. The protocols and interpretations detailed herein are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a saturated heterocyclic compound featuring a substituted cyclohexane ring. An accurate determination of its molecular weight and elemental composition is a critical first step in its characterization, ensuring the identity and purity of the synthesized molecule before it proceeds to further pharmacological and toxicological evaluation. This document outlines the synergistic application of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to unequivocally establish the compound's molecular formula.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a thorough understanding of the molecule's structure. The IUPAC name, 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine, describes a cyclohexane ring with a primary amine group at the C1 position and both a methyl group and a pyrrolidinyl group at the C4 position.

Molecular Formula and Weight Calculations

Based on the chemical structure, the molecular formula is determined by counting the number of atoms of each element:

-

Carbon (C): 6 (cyclohexane ring) + 1 (methyl group) + 4 (pyrrolidine ring) = 11

-

Hydrogen (H): 10 (on cyclohexane ring) + 3 (methyl group) + 8 (pyrrolidine ring) + 1 (amine NH) = 22. Note: The search result for a similar compound, Dipiperidinomethane, has a formula of C11H22N2.[1][2][3][4]

-

Nitrogen (N): 1 (amine group) + 1 (pyrrolidine ring) = 2

This leads to the molecular formula C₁₁H₂₂N₂ .

The monoisotopic mass is calculated using the exact masses of the most abundant isotopes:

-

C: 12.000000 Da

-

H: 1.007825 Da

-

N: 14.003074 Da

Monoisotopic Mass = (11 × 12.000000) + (22 × 1.007825) + (2 × 14.003074) = 182.1783 Da [2]

The average molecular weight is calculated using the weighted average of the natural abundances of all isotopes:

-

C: 12.011 Da

-

H: 1.008 Da

-

N: 14.007 Da

Molecular Weight = (11 × 12.011) + (22 × 1.008) + (2 × 14.007) = 182.31 g/mol

| Parameter | Value |

| Molecular Formula | C₁₁H₂₂N₂ |

| Monoisotopic Mass | 182.1783 Da |

| Average Molecular Weight | 182.31 g/mol |

| Elemental Composition | C: 72.47%, H: 12.16%, N: 15.37% |

Analytical Workflow for Structural Confirmation

The comprehensive analysis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine involves a multi-pronged approach to ensure the highest level of confidence in its identity and purity. The following diagram illustrates the proposed analytical workflow.

Caption: Analytical workflow for the structural elucidation of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Experience: HRMS is the cornerstone for determining the elemental composition of a novel compound. Unlike low-resolution mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.[5][6] The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is deliberate to minimize fragmentation and ensure a high abundance of the protonated molecular ion, [M+H]⁺.

Trustworthiness: The protocol includes an internal calibrant to ensure the mass accuracy of the measurement. The isotopic pattern of the molecular ion is also analyzed and compared to the theoretical pattern for the proposed formula, C₁₁H₂₂N₂, providing a secondary layer of confirmation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument.[5]

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary to desolvate the ions.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated and operating at a resolution of at least 60,000.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z will be approximately 183.1856.

-

Determine the exact mass of this peak and calculate the mass error in ppm relative to the theoretical mass of C₁₁H₂₃N₂⁺. A mass error of <5 ppm is considered acceptable.

-

Analyze the isotopic distribution pattern and compare it with the theoretical pattern for C₁₁H₂₂N₂.

-

Expected Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. The mass spectra of amines are often characterized by alpha-cleavage.[7][8] For 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine, the most likely fragmentation pathways would involve the loss of the pyrrolidinyl group or cleavage of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule. These techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. For a molecule with a cyclohexane ring, the conformation of the substituents (axial vs. equatorial) can often be deduced from the chemical shifts and coupling constants.

Trustworthiness: The use of a deuterated solvent and a tetramethylsilane (TMS) internal standard ensures the accuracy and reproducibility of the chemical shift measurements. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of TMS as an internal reference (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts of protons on carbons adjacent to nitrogen atoms are expected to be in the range of 2.3-3.0 ppm.[7] The amine protons (N-H) typically appear as a broad signal.[7]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. Carbons bonded to nitrogen atoms are expected to appear in the 30-60 ppm range.[9]

-

2D NMR Acquisition (if necessary): If the 1D spectra are complex, acquire COSY and HSQC spectra to establish H-H and C-H correlations, respectively.

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

-

Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

-

Predicted NMR Data:

-

¹H NMR: Expect complex multiplets for the cyclohexane and pyrrolidine ring protons. A singlet for the methyl group protons and a broad singlet for the amine protons.

-

¹³C NMR: Expect distinct signals for the non-equivalent carbons. The quaternary carbon at C4 will be a key diagnostic peak. The chemical shift of the methyl carbon can provide information about its axial or equatorial orientation.[10][11]

Elemental Analysis for Purity and Formula Confirmation

Expertise & Experience: Elemental analysis provides a direct measurement of the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique serves as a final, independent verification of the molecular formula determined by HRMS and is also a reliable indicator of sample purity.[12]

Trustworthiness: The analysis is performed on a calibrated instrument using certified standards. The experimental percentages are compared to the theoretical values calculated from the proposed molecular formula. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[12]

Experimental Protocol: CHN Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous compound into a tin capsule.

-

Instrumentation: Use an automated CHN elemental analyzer.

-

Combustion: The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The combustion gases are passed through a separation column (typically gas chromatography) and detected by a thermal conductivity detector.

-

Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. Compare the experimental percentages to the theoretical values for C₁₁H₂₂N₂.

| Element | Theoretical Percentage | Experimental Percentage (Acceptable Range) |

| Carbon (C) | 72.47% | 72.07% - 72.87% |

| Hydrogen (H) | 12.16% | 11.76% - 12.56% |

| Nitrogen (N) | 15.37% | 14.97% - 15.77% |

Conclusion

The combination of high-resolution mass spectrometry, multinuclear NMR spectroscopy, and elemental analysis provides a robust and self-validating framework for the determination of the molecular weight and formula of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine. The precise mass measurement from HRMS confirms the elemental composition, NMR spectroscopy elucidates the detailed atomic connectivity and stereochemistry, and elemental analysis provides an independent verification of the formula and an assessment of purity. This comprehensive analytical approach ensures the unambiguous identification of the target molecule, a critical requirement for its advancement in research and development pipelines.

References

-

What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? - MtoZ Biolabs. [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - The Journal of Organic Chemistry. [Link]

-

An International Study Evaluating Elemental Analysis - PMC. [Link]

-

Piperidine, 1,1'-methylenebis- - NIST WebBook. [Link]

-

Dipiperidinomethane (C11H22N2) - PubChem. [Link]

-

Dipiperidinomethane - CAS Common Chemistry. [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for - Longdom.org. [Link]

-

Characteristics of 13C NMR Spectroscopy | Organic... - Fiveable. [Link]

-

Interpretation of Mass Spectra - ResearchGate. [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed. [Link]

Sources

- 1. Piperidine, 1,1'-methylenebis- [webbook.nist.gov]

- 2. PubChemLite - Dipiperidinomethane (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 3. Dipiperidinomethane | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine: A Next-Generation 3D Building Block for Advanced Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the transition from planar, sp2-hybridized molecules to complex, three-dimensional architectures is paramount. The "Escape from Flatland" paradigm demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates, enhanced solubility, and reduced off-target promiscuity [1]. 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine emerges as a highly specialized, conformationally restricted diamine building block designed to address these exact parameters. By serving as an advanced bioisostere for ubiquitous flat rings like piperazine, this building block offers a unique combination of a rigid 3D vector, a metabolically shielded basic center, and a highly versatile synthetic handle.

This technical guide provides a comprehensive analysis of the structural logic, physicochemical advantages, and validated synthetic protocols for integrating this building block into medicinal chemistry campaigns.

Structural Logic & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand not just what a building block is, but why its specific structural features were engineered. The architecture of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a masterclass in rational chemical design.

The Cyclohexane Core: Conformational Restriction

The 1,4-disubstituted cyclohexane ring provides a rigid, sp3-rich scaffold that projects its substituents in well-defined vectors. Depending on the relative stereochemistry (cis vs. trans), the primary amine and the pyrrolidine ring are locked into specific axial/equatorial relationships. This conformational restriction minimizes the entropic penalty typically incurred when a flexible molecule binds to its target receptor, thereby driving higher binding affinity.

The C4 Quaternary Carbon: Metabolic Shielding

A defining feature of this molecule is the methyl group at the C4 position, which creates a highly congested quaternary carbon center. Cyclic tertiary amines are notoriously susceptible to oxidative metabolism (α-oxidation) by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance via N-dealkylation. The installation of a quaternary carbon adjacent to the basic nitrogen sterically shields this metabolic hotspot, dramatically increasing the molecule's half-life and metabolic stability [2]. Furthermore, this quaternary center locks the cyclohexane ring into a preferred chair conformation, preventing rapid ring-flipping.

The Pyrrolidine Motif: Tunable Basicity

Pyrrolidine is a privileged scaffold in medicinal chemistry, typically exhibiting a pKa of ~10.5 to 11.2 [3]. In the context of this building block, the pyrrolidine acts as a strong basic center capable of forming robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets, such as G-Protein Coupled Receptors (GPCRs) or the solvent-exposed channels of kinases.

Figure 1: Structural features and physicochemical benefits of the building block.

Comparative Data Presentation

To quantify the advantages of this building block, we benchmark it against standard diamine linkers traditionally used in drug discovery. The data below highlights how the incorporation of the quaternary carbon and the rigidified ring system optimizes the physicochemical profile.

| Scaffold / Building Block | Fsp3 | Basic Centers (Physiological pH) | Quaternary Carbon Present? | CYP450 α-Oxidation Risk | 3D Conformational Rigidity |

| Piperazine | 1.00 | 2 | No | High | Low (Flexible chair) |

| 1,4-Diaminocyclohexane | 1.00 | 2 | No | Moderate | Moderate |

| 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine | 1.00 | 1 (Pyrrolidine) | Yes (C4) | Low (Shielded) | High (Locked chair) |

Table 1: Comparative physicochemical profiling of diamine linkers. The target molecule demonstrates superior metabolic shielding and rigidity while maintaining optimal Fsp3.

Synthetic Integration & Methodologies

The primary amine at the C1 position serves as the universal attachment point for incorporating this building block into larger pharmacophores. However, aliphatic amines on cyclohexane rings can experience steric hindrance. The following self-validating protocols are engineered to overcome these kinetic barriers through specific reagent causality.

Protocol A: Sterically Driven Amide Coupling

Causality: Standard coupling reagents (like EDC/HOBt) often fail or require extended reaction times for hindered aliphatic amines. HATU is selected because it generates a highly reactive HOAt active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the primary amine remains unprotonated and nucleophilic without competing for the active ester.

Step-by-Step Methodology:

-

Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF to achieve a 0.1 M concentration.

-

Base Addition: Add DIPEA (3.0 equiv.) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

-

Amine Introduction: Add 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (1.1 equiv.) in a single portion.

-

Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS (looking for the disappearance of the active ester mass).

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Causality: Attaching this building block to heteroaromatic cores (e.g., chloropyrimidines for kinase inhibitors) requires overcoming the inherent steric bulk of the cyclohexane ring. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high dielectric constant and boiling point, making it ideal for microwave irradiation, which provides the thermal energy necessary to drive the substitution.

Step-by-Step Methodology:

-

Preparation: Combine the heteroaryl chloride (1.0 equiv.) and 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (1.2 equiv.) in a microwave-safe vial containing NMP (0.2 M).

-

Buffering: Add DIPEA (2.5 equiv.) to act as an acid scavenger for the HCl byproduct generated during the SNAr process.

-

Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120 °C for 30 minutes.

-

Purification: Dilute the crude mixture with DMSO and inject directly onto a preparative Reverse-Phase HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure product as a trifluoroacetate salt.

Figure 2: Divergent synthetic workflows for incorporating the building block.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

-

Talele, T. T. (2020). Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. Journal of Medicinal Chemistry, 63(22), 13291–13315.[Link]

-

Vargas, E. L., Velázquez, J. A., Rodrigo, E., Reinecke, H., & Fernández-Mayoralas, A. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature. ACS Applied Bio Materials, 3(4), 2166–2174.[Link]

Methodological & Application

Application Note: Synthesis Protocols for 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Executive Summary

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a highly functionalized, sterically hindered diamine scaffold. Featuring a basic pyrrolidine ring and a quaternary carbon center, it serves as a critical building block in the development of GPCR ligands, kinase inhibitors, and central nervous system (CNS) therapeutics. This application note outlines a robust, highly reproducible four-step synthetic protocol starting from commercially available 1,4-cyclohexanedione monoethylene acetal. The workflow is designed to maximize chemoselectivity and yield while providing built-in analytical checkpoints for self-validation at each stage.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of an

-

Causality in Quaternary Center Formation: By first reacting the ketone with pyrrolidine and a cyanide source, we generate a stable

-aminonitrile intermediate. The subsequent addition of a Grignard reagent (methylmagnesium bromide) acts as a Lewis acid to eject the cyanide leaving group. This generates a highly electrophilic, localized iminium ion in situ, which is immediately and irreversibly trapped by the methyl nucleophile to form the fully substituted C4 quaternary center. -

Causality in Primary Amine Selectivity: Following the unmasking of the C1 ketone via acidic acetal deprotection, the target molecule requires the installation of a primary amine. Direct reductive amination of cyclohexanones with ammonia frequently suffers from over-alkylation, yielding secondary amine dimers. To guarantee absolute primary amine selectivity, we utilize a two-stage approach: (using

) [2]. This isolates the nitrogen insertion step from the reduction step, preventing dimerization.

Synthetic Workflow

Synthetic workflow for 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 8-(Pyrrolidin-1-yl)-1,4-dioxaspiro[1]decane-8-carbonitrile

-

Preparation: In an oven-dried flask under argon, dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol, 1.0 eq) and pyrrolidine (6.3 mL, 76.8 mmol, 1.2 eq) in anhydrous methanol (100 mL).

-

Iminium Formation: Stir the mixture at 0 °C for 30 minutes to ensure complete iminium ion formation.

-

Cyanation: Dropwise add trimethylsilyl cyanide (TMSCN) (9.6 mL, 76.8 mmol, 1.2 eq). Caution: TMSCN is highly toxic and must be handled in a strictly ventilated fume hood.

-

Completion: Warm the reaction to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous

(50 mL). Extract with ethyl acetate (

-

Validation Checkpoint: LC-MS should indicate a mass of [M+H]⁺ = 237.1. IR spectroscopy will show a distinct, albeit weak, C≡N stretch at ~2220 cm⁻¹.

Step 2: Synthesis of 8-Methyl-8-(pyrrolidin-1-yl)-1,4-dioxaspiro[1]decane

-

Preparation: Dissolve the crude

-aminonitrile from Step 1 (~15.0 g, 63.5 mmol, 1.0 eq) in anhydrous THF (150 mL) under argon. Cool the solution to 0 °C using an ice bath. -

Grignard Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 63.5 mL, 190.5 mmol, 3.0 eq) via syringe. The excess Grignard reagent is necessary because the basic pyrrolidine nitrogen coordinates with the magnesium, reducing the effective nucleophile concentration.

-

Completion: Remove the ice bath and stir the reaction at room temperature for 16 hours.

-

Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous

(100 mL). Extract with diethyl ether (

-

Validation Checkpoint: LC-MS shows [M+H]⁺ = 226.2. Crucially, the IR spectrum must show the complete disappearance of the C≡N stretch at 2220 cm⁻¹.

Step 3: Synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one

-

Deprotection: Dissolve the acetal-protected amine from Step 2 (~14.0 g, 62.1 mmol) in THF (75 mL). Add 3M aqueous HCl (75 mL).

-

Heating: Reflux the biphasic mixture at 70 °C for 4 hours.

-

Workup: Cool to room temperature. Adjust the pH to 10 using 2M aqueous NaOH to free-base the pyrrolidine nitrogen. Extract with dichloromethane (DCM) (

mL). Wash with brine, dry over

-

Validation Checkpoint: LC-MS shows [M+H]⁺ = 182.1. IR spectroscopy will reveal a strong, sharp C=O stretching frequency at ~1710 cm⁻¹.

Step 4: Synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

-

Oxime Formation: Dissolve the ketone from Step 3 (~10.5 g, 58.0 mmol, 1.0 eq) in ethanol (100 mL). Add hydroxylamine hydrochloride (8.0 g, 116.0 mmol, 2.0 eq) and sodium acetate (9.5 g, 116.0 mmol, 2.0 eq). Reflux for 4 hours. Concentrate the mixture, partition between water and ethyl acetate, and isolate the oxime intermediate.

-

Reduction: Dissolve the crude oxime in anhydrous THF (100 mL) under argon and cool to 0 °C. Carefully add lithium aluminum hydride (

) (6.6 g, 174.0 mmol, 3.0 eq) in small portions. -

Heating: Reflux the suspension at 70 °C for 6 hours.

-

Fieser Quench: Cool to 0 °C. Quench sequentially with 6.6 mL

, 6.6 mL 15% aqueous NaOH, and 19.8 mL -

Purification: Concentrate the filtrate. The crude diamine can be purified via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) or crystallized as a dihydrochloride salt by treating the ethereal solution with 2M HCl in ether.

-

Validation Checkpoint: LC-MS shows [M+H]⁺ = 183.2. TLC staining with Ninhydrin will yield a dark purple/blue spot, confirming the presence of a primary aliphatic amine.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative yields and critical analytical markers for a self-validating workflow.

| Step | Intermediate / Product | Theoretical Mass ( g/mol ) | Target Yield (%) | Key Analytical Marker (LC-MS / IR) |

| 1 | 236.31 | 85 - 90 | [M+H]⁺ 237.1; IR 2220 cm⁻¹ (C≡N) | |

| 2 | Acetal-Protected Amine | 225.33 | 70 - 75 | [M+H]⁺ 226.2; Absence of C≡N stretch |

| 3 | Cyclohexanone Derivative | 181.28 | 90 - 95 | [M+H]⁺ 182.1; IR 1710 cm⁻¹ (C=O) |

| 4 | Final Diamine Product | 182.29 | 65 - 70 | [M+H]⁺ 183.2; Ninhydrin positive |

Troubleshooting & Optimization Insights

-

Cyanide Source Selection: TMSCN is utilized instead of KCN or NaCN. TMSCN exhibits superior solubility in organic solvents (methanol/THF), which drives the equilibrium of the sterically hindered iminium ion forward, drastically reducing unreacted ketone starting material.

-

Managing Stereochemistry: The Bruylants reaction on 4-substituted cyclohexanes inherently favors the cis isomer (where the methyl group is axial and the bulky pyrrolidine is equatorial) due to the preferred axial attack of the Grignard reagent on the iminium ion. If a specific diastereomer is required for downstream SAR studies, preparative HPLC separation is best performed at the final diamine stage.

-

Moisture Sensitivity in Step 2: The Bruylants reaction is highly sensitive to moisture. Even trace amounts of water will protonate the Grignard reagent, leading to premature quenching and the recovery of the decyanated secondary amine side-product. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

References

-

Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase PubMed Central (PMC) URL:[Link]

-

Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines MDPI - Catalysts URL:[Link]

Procedure for reductive amination to produce 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Application Note: High-Fidelity Reductive Amination Protocol for the Synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Strategic Overview & Mechanistic Rationale

The synthesis of 1,4-disubstituted cyclohexylamines—such as 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine —is a critical operation in the development of neuroactive compounds and GPCR ligands. However, installing a primary amine at the C1 position via direct reductive amination with ammonia (NH₃) or ammonium acetate (NH₄OAc) is notoriously challenging. The transient primary amine product is often more nucleophilic than the ammonia precursor, leading to rapid over-alkylation and the formation of secondary amine dimers.

To circumvent this, our protocol employs a two-step sequence utilizing benzylamine as a sterically encumbered ammonia surrogate.

-

Causality of Reagent Selection : The bulky benzyl group restricts subsequent alkylation events, ensuring strict chemoselectivity for the mono-alkylated product. For the reduction step, Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (NaBH₃CN). STAB is milder, avoids the generation of toxic cyanide byproducts, and exhibits superior chemoselectivity for imines over starting ketones in weakly acidic media [1].

-

Stereochemical Considerations : Due to the 1,4-disubstitution pattern of the cyclohexane ring, hydride delivery during the STAB reduction will occur from both the axial and equatorial trajectories. This inherently yields a mixture of cis and trans diastereomers, which are resolved during the final purification stage. Finally, the benzyl protecting group is cleaved via palladium-catalyzed hydrogenolysis to reveal the target primary amine [2].

Reaction Pathway Visualization

Figure 1: Two-step reductive amination workflow using benzylamine as an ammonia surrogate.(Max Width: 760px)

Quantitative Data & Stoichiometry

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |

| 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one | 181.28 | 1.0 | 1.81 g | Starting Ketone |

| Benzylamine | 107.15 | 1.1 | 1.18 g (1.20 mL) | Ammonia Surrogate |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Brønsted Acid Catalyst |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL | Aprotic Solvent |

| 10% Pd/C (wet, 50% water) | - | 10% w/w | 180 mg | Hydrogenolysis Catalyst |

| Methanol | 32.04 | - | 40 mL | Protic Solvent |

Experimental Methodology & Self-Validating Controls

Step 4.1: Synthesis of N-Benzyl-4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

-

Imine Formation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one (1.81 g, 10.0 mmol) and DCE (50 mL).

-

Catalysis : Add Benzylamine (1.20 mL, 11.0 mmol) followed by glacial Acetic Acid (0.57 mL, 10.0 mmol). Stir the reaction mixture at room temperature (20–25 °C) for 1 hour.

-

Causality Insight: Acetic acid protonates the carbonyl oxygen to accelerate nucleophilic attack by benzylamine, while simultaneously buffering the system to prevent premature reduction of the ketone by STAB.

-

-

Self-Validation (IPC 1) : Before proceeding, analyze a 10 µL aliquot via LC-MS. Confirm the disappearance of the ketone ([M+H]⁺ 182.1) and the dominant presence of the intermediate imine ([M+H]⁺ 271.2). Critical: Do not add the reducing agent until >95% imine conversion is achieved to prevent off-target alcohol formation.

-

Reduction : Once imine formation is confirmed, add STAB (3.18 g, 15.0 mmol) portionwise over 10 minutes to manage mild exothermicity. Stir at room temperature for 12 hours.

-

Self-Validation (IPC 2) : Confirm complete reduction via LC-MS. The target N-benzyl intermediate will appear at [M+H]⁺ 273.2.

-

Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl intermediate.

Step 4.2: Catalytic Hydrogenolysis to the Target Primary Amine

-

Reaction Setup : Dissolve the crude N-benzyl intermediate in Methanol (40 mL) in a hydrogenation flask. Carefully add 10% Pd/C (wet, 180 mg) under a continuous stream of nitrogen.

-

Causality Insight: Wet Pd/C is strictly utilized to mitigate the risk of catalytic ignition when the active palladium surface contacts methanol vapors in the presence of oxygen.

-

-

Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (1 atm, via balloon) and stir vigorously for 16 hours at room temperature.

-

Self-Validation (IPC 3) : Monitor the debenzylation via LC-MS. The target primary amine will appear at [M+H]⁺ 183.2. Troubleshooting: If the reaction stalls, filter the mixture and resubject it to fresh catalyst. The basic pyrrolidine moiety can occasionally coordinate to and poison the palladium surface.

-

Workup : Purge the flask thoroughly with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (3 × 20 mL).

-

Purification & Isomer Resolution : Concentrate the filtrate. Purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the target 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine. The cis and trans diastereomers will elute as distinct peaks during this step, allowing for the isolation of the desired stereoisomer as a TFA salt.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. URL:[Link]

Amide coupling reaction conditions using 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

An In-Depth Guide to Amide Coupling Reactions Utilizing 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Introduction: Navigating the Challenges of Sterically Hindered Amines

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and drug development, the amide bond remains a cornerstone functional group. Its formation, while conceptually simple, presents significant kinetic hurdles that necessitate the use of coupling reagents. The challenge is amplified when dealing with sterically hindered amines, such as 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine. This particular substrate features a primary amine on a cyclohexane scaffold, flanked by a bulky quaternary center at the 4-position. Such structural complexity can dramatically slow reaction rates and lead to low yields or undesired side reactions if reaction conditions are not carefully optimized.

This application note serves as a comprehensive guide for researchers utilizing 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine. We will explore the mechanistic underpinnings of modern amide coupling, provide a rationale for selecting the optimal reagents and conditions, and present detailed, field-proven protocols to ensure successful and reproducible outcomes.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, requiring high temperatures that are incompatible with complex molecules. The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[1][2] This activation process is the central event in all amide coupling reactions.

Two of the most prevalent and effective strategies for this activation involve uronium/aminium salts and carbodiimides.

Mechanism 1: Uronium/Aminium Salt Activation (e.g., HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency, rapid kinetics, and ability to suppress racemization, making them a premier choice for challenging couplings.[3][4] The reaction proceeds through a well-defined cascade:

-

Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[3][5]

-

Activation: The carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[5][6][7]

-

Nucleophilic Attack: The amine (4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine) attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen of the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded transition state, accelerating the reaction.[6]

This pathway is highly efficient because the OAt-active ester is significantly more reactive and less prone to side reactions than intermediates formed by other methods.[8]

Caption: HATU activation and coupling cascade.

Mechanism 2: Carbodiimide Activation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used coupling agents.[7] The mechanism involves the formation of a different reactive intermediate:

-

Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[9][10][11]

-

Interception (Optional but Recommended): The O-acylisourea intermediate is unstable and can rearrange to an inactive N-acylurea byproduct.[12] To prevent this and suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is included. The additive intercepts the O-acylisourea to form a more stable active ester (e.g., an HOBt-ester).[7][12]

-

Nucleophilic Attack: The amine attacks the active ester to form the desired amide.

While effective, this method can be slower and more prone to side reactions with hindered substrates compared to uronium salt methods.

Experimental Design: A Protocol for Success

The successful coupling of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine hinges on the judicious selection of reagents and conditions tailored to its sterically demanding nature.

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended as the primary approach for coupling with 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine due to its high success rate with sterically hindered substrates.[13][14]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (to make 0.1-0.2 M solution)

-

Standard workup reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography